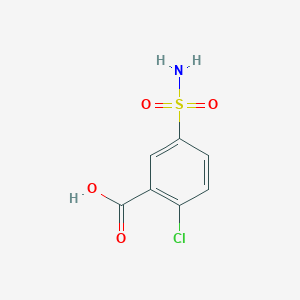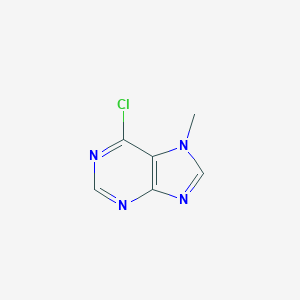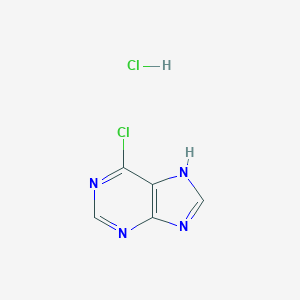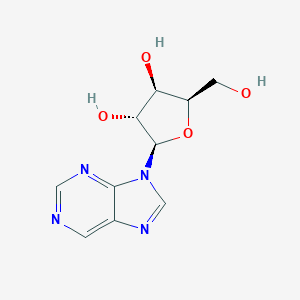
3-Methyl-4-nitroaniline
Overview
Description
3-Methyl-4-nitroaniline is an organic compound with the molecular formula C7H8N2O2. It is a derivative of aniline, where the amino group is substituted with a nitro group at the para position and a methyl group at the meta position. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
3-Methyl-4-nitroaniline is a chemical compound with the molecular formula C7H8N2O2
Mode of Action
The exact mode of action of this compound is not well-documented. Nitroaromatic compounds are generally known to undergo enzymatic reduction, which can lead to the formation of reactive species. These species can cause oxidative stress and damage to cellular components .
Biochemical Pathways
A study on a similar compound, n-methyl-4-nitroaniline, showed that it can be degraded aerobically by pseudomonas sp, indicating that it might be involved in certain microbial metabolic pathways .
Pharmacokinetics
Its metabolism might involve enzymatic reduction, and it is likely to be excreted via renal or hepatic routes .
Result of Action
Safety data sheets indicate that it may cause skin and eye irritation, and it may be toxic if swallowed, in contact with skin, or if inhaled .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability can be affected by light, temperature, and pH . Moreover, its action and efficacy can be influenced by the presence of other substances in the environment, such as enzymes capable of reducing nitroaromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitroaniline can be synthesized through the nitration of 3-methylaniline. The process involves the following steps:
Nitration: 3-Methylaniline is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C. The reaction mixture is then allowed to reach room temperature and stirred for 15 minutes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.
Substitution: Acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed:
Reduction: 3-Methyl-4-phenylenediamine.
Substitution: Various acylated or alkylated derivatives of this compound.
Oxidation: 3-Nitro-4-methylbenzoic acid.
Scientific Research Applications
3-Methyl-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is employed in the production of antioxidants, corrosion inhibitors, and rubber chemicals
Comparison with Similar Compounds
4-Nitroaniline: Similar structure but lacks the methyl group.
2-Methyl-4-nitroaniline: Similar structure but the methyl group is at the ortho position.
3-Methyl-2-nitroaniline: Similar structure but the nitro group is at the ortho position.
Uniqueness: 3-Methyl-4-nitroaniline is unique due to the specific positioning of the nitro and methyl groups, which influences its reactivity and applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-methyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAYEWBTLKOEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209973 | |
| Record name | 4-Nitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-05-2 | |
| Record name | 3-Methyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 611-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Nitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes MNA a good candidate for nonlinear optical applications?
A: MNA exhibits a substantial second-order nonlinear susceptibility, a property that allows it to efficiently generate second harmonic light. This is attributed to its molecular structure, featuring an electron-donating amino group and an electron-withdrawing nitro group connected to a conjugated π-electron system. This arrangement leads to a large molecular hyperpolarizability, which is further enhanced in the crystalline state due to the specific arrangement of MNA molecules. [, ]
Q2: Can MNA be incorporated into polymer matrices for NLO applications?
A: Yes, MNA can be integrated into polymer matrices to create composite materials with nonlinear optical properties. [] These composites can offer advantages such as ease of processing and flexibility compared to single crystals. The morphology of MNA crystals within the polymer matrix, such as grain size and orientation, significantly impacts the second harmonic generation efficiency and angular distribution of the output light. []
Q3: How does the thickness of an MNA crystal affect its second harmonic generation capabilities?
A: Research indicates that even thin films of MNA, ranging from 1 to 20 μm, can efficiently generate second harmonic light over a broad spectral range (600-1400 nm). [] Notably, these thin crystals exhibit spectral interference fringes due to coherence length dispersion, which can be advantageous for specific applications. Furthermore, the high nonlinear optical coefficient of MNA allows it to achieve comparable doubling efficiencies to thicker crystals of other materials like KDP. []
Q4: Are there any computational methods used to study the nonlinear optical properties of MNA?
A: Yes, computational chemistry techniques, such as the semiempirical AM1 method, are employed to calculate the molecular hyperpolarizability of MNA and predict the nonlinear susceptibility of its crystals. [] These methods provide valuable insights into the relationship between molecular structure and NLO properties, guiding the design of new materials with enhanced performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)




